molecular formula C23H22N3Na2O7P B12407174 Afabicin (disodium)

Afabicin (disodium)

Cat. No.: B12407174
M. Wt: 529.4 g/mol
InChI Key: ZAWLQRSRUJJWHT-OJYIHNBOSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Afabicin (disodium) is synthesized through a series of chemical reactions that convert the precursor molecule into the active form. The synthetic route involves the phosphorylation of afabicin desphosphono to produce afabicin (disodium). The reaction conditions typically include the use of phosphorylating agents and specific solvents to facilitate the conversion . Industrial production methods involve large-scale synthesis in controlled environments to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Afabicin (disodium) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Afabicin (disodium) has a wide range of scientific research applications, including:

Mechanism of Action

Afabicin (disodium) exerts its effects by inhibiting the FabI enzyme, which is essential for the fatty acid synthesis pathway in staphylococci. The active moiety of afabicin binds to the FabI enzyme, preventing the reduction of enoyl-acyl carrier protein to acyl-acyl carrier protein. This inhibition disrupts the production of essential fatty acids, leading to the death of the bacterial cell .

Comparison with Similar Compounds

Afabicin (disodium) is unique in its specific targeting of the FabI enzyme in staphylococci. Similar compounds include:

Afabicin (disodium) stands out due to its narrow spectrum of activity, which minimizes the impact on the intestinal microbiota and reduces the risk of cross-resistance with other antibiotic classes .

Properties

Molecular Formula

C23H22N3Na2O7P

Molecular Weight

529.4 g/mol

IUPAC Name

disodium;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl phosphate

InChI

InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;;

InChI Key

ZAWLQRSRUJJWHT-OJYIHNBOSA-L

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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